(±)5(6)-EET-d11
Description
Overview of Cytochrome P450-Derived Eicosanoids in Biological Systems Research
Eicosanoids are a class of potent, short-lived signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. creative-proteomics.com These bioactive lipids are not stored within cells but are synthesized on demand and act locally to regulate a vast array of physiological and pathophysiological processes. creative-proteomics.comtaylorandfrancis.com The biosynthesis of eicosanoids occurs through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. creative-proteomics.comtaylorandfrancis.commetwarebio.com
The cytochrome P450 monooxygenase pathway, in particular, gives rise to a unique profile of eicosanoids, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). creative-proteomics.comtaylorandfrancis.comcambridge.org CYP epoxygenases, such as isoforms from the CYP2C and CYP2J families, metabolize arachidonic acid into four regioisomeric EETs: 5(6)-EET, 8(9)-EET, 11(12)-EET, and 14(15)-EET. frontiersin.orgfrontiersin.org These molecules are implicated in a wide range of biological functions, including the regulation of vascular tone, inflammation, and cardiac function. cambridge.orgfrontiersin.orgontosight.ai For instance, EETs are known to possess vasodilatory and anti-inflammatory properties. frontiersin.orgontosight.ai The critical and diverse roles of CYP-derived eicosanoids in human health and disease underscore the importance of accurately studying their production and metabolism. cambridge.orgdiva-portal.org
Rationale for Deuterated Analogs in Quantitative Lipidomics and Metabolomics
The study of lipids and metabolites, known as lipidomics and metabolomics respectively, heavily relies on advanced analytical techniques for the precise quantification of these molecules in complex biological samples. metabolomicscentre.cacaymanchem.com Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the cornerstone of this field due to its high sensitivity and selectivity. creative-proteomics.commetwarebio.comnih.gov However, the accuracy of quantification can be affected by variations in sample preparation and instrument response. caymanchem.combiomol.com
To address these challenges, stable isotope-labeled internal standards are widely employed. creative-proteomics.comcaymanchem.combiomol.com Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), are a common choice for these standards. metabolomicscentre.caisotope.com These labeled compounds are chemically almost identical to their naturally occurring (endogenous) counterparts and exhibit similar behavior during sample extraction, chromatography, and ionization. caymanchem.combiomol.com By adding a known amount of the deuterated standard to a sample at the beginning of the analytical workflow, it serves as a reference to correct for any loss of the analyte during sample processing and for fluctuations in the mass spectrometer's signal. biomol.comub.edu This technique, known as stable isotope dilution, significantly improves the accuracy and precision of quantitative analysis, allowing for reliable measurement of even low-abundance lipids. creative-proteomics.commetabolomicscentre.ca
Specific Role of (±)5(6)-EET-d11 as a Research Standard for Epoxyeicosatrienoic Acids
This compound is a deuterated form of 5(6)-EET, a specific regioisomer of epoxyeicosatrienoic acid. caymanchem.comscbt.com Its full chemical name is (±)5(6)-epoxy-8Z,11Z,14Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid. caymanchem.com This compound is specifically designed and synthesized for use as an internal standard in the quantitative analysis of its non-deuterated counterpart, 5(6)-EET, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comscbt.com
The "d11" in its name indicates that eleven hydrogen atoms in the molecule have been replaced with deuterium. This significant mass difference allows the mass spectrometer to easily distinguish between the endogenous 5(6)-EET and the added this compound standard. biomol.com By measuring the ratio of the endogenous analyte to the known amount of the internal standard, researchers can accurately determine the concentration of 5(6)-EET in a given biological sample. biomol.comub.edu This precise quantification is crucial for understanding the role of 5(6)-EET in various physiological and pathological conditions. researchgate.netresearchgate.netnih.gov The use of this compound and other deuterated EETs has been instrumental in advancing our knowledge of the cytochrome P450 pathway and the biological significance of its metabolites. medchemexpress.comresearchgate.net
Properties
Molecular Formula |
C20H21D11O3 |
|---|---|
Molecular Weight |
331.5 |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
VBQNSZQZRAGRIX-ILAJXNDCSA-N |
SMILES |
[2H]C(C([2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])C([2H])([2H])/C=CC/C=CC/C=CC[C@@H](O1)[C@@H]1CCCC(O)=O |
Synonyms |
(±)5(6)-EpETrE-d11 |
Origin of Product |
United States |
Advanced Analytical Methodologies for Eicosanoid Quantification Utilizing ± 5 6 Eet D11
Mass Spectrometry-Based Platforms for Lipid Mediator Analysis
Mass spectrometry has become the gold standard for the analysis of eicosanoids due to its high sensitivity and specificity. The use of deuterated internal standards, such as (±)5(6)-EET-d11, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring accurate quantification. researchgate.netlcms.cz this compound is specifically designed for the quantification of 5(6)-EET by either gas chromatography (GC) or liquid chromatography (LC)-mass spectrometry (MS). researchgate.netkoreascience.kr
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Formal Name | rel-(5S,6R)-epoxy-8Z,11Z,14Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid |
| Synonyms | (±)5,6-EET-d11, 5(6)-EpETrE-d11 |
| Molecular Formula | C₂₀H₂₁D₁₁O₃ |
| Formula Weight | 331.5 |
| Purity | ≥99% deuterated forms (d1-d11) |
Data sourced from references researchgate.netkoreascience.krnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful technique for the analysis of eicosanoids, offering high sensitivity and the ability to separate complex mixtures. creative-proteomics.com The use of a stable isotope-labeled internal standard like this compound is essential to account for potential matrix effects and variations during sample processing and analysis. nih.gov
UPLC-MS/MS has emerged as a key technology for high-throughput eicosanoid profiling, providing enhanced chromatographic resolution, sensitivity, and faster separation times compared to conventional HPLC. nih.govgcms.cz This methodology allows for the simultaneous quantification of a large number of eicosanoids in a single analytical run. gcms.cz In such analyses, this compound is incorporated into a mixture of deuterated internal standards that is added to biological samples prior to extraction, typically by solid-phase extraction (SPE). gcms.cznih.gov This approach enables the accurate quantification of 5(6)-EET alongside a comprehensive panel of other eicosanoids in various biological matrices, such as human serum. nih.gov The developed UPLC-MS/MS methods have been successfully applied to analyze numerous samples from clinical studies, demonstrating their robustness for high-throughput applications. nih.gov
Targeted approaches such as Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM) are employed in LC-MS/MS to achieve high sensitivity and specificity for the quantification of eicosanoids. nih.govnih.gov These techniques involve monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. For this compound, a common mass transition monitored is m/z 330.3 → 202.1 in negative ionization mode. nih.gov The use of scheduled MRM, where the instrument only monitors for specific transitions during the expected elution time of the analyte, further enhances the number of compounds that can be analyzed in a single run. nih.gov The ratio of the peak area of the endogenous analyte to that of the deuterated internal standard is used to construct a calibration curve and accurately quantify the concentration of the eicosanoid in the sample. scioninstruments.com
Table 2: MRM Parameters for this compound and its Non-labeled Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |
|---|---|---|---|---|
| (±)5(6)-EET | 319 | 191 | -17 | Negative |
| This compound | 330.3 | 202.1 | 12 | Negative |
Data sourced from references nih.govnih.gov
Electrospray Ionization (ESI) is a soft ionization technique widely used for the analysis of eicosanoids by LC-MS. Eicosanoids, including 5(6)-EET, are typically analyzed in the negative ion mode due to the presence of the carboxylic acid group, which readily forms a [M-H]⁻ ion. nih.govgcms.cz The use of this compound as an internal standard is critical in ESI-MS to correct for ion suppression or enhancement caused by the sample matrix, which can affect the accuracy of quantification. nih.gov
Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) is a highly sensitive ionization technique particularly suited for electrophilic molecules. nih.gov For the analysis of EETs, which are not strongly electrophilic in their native form, derivatization with an electron-capturing group is necessary. Pentafluorobenzyl (PFB) bromide is a commonly used reagent that converts the carboxylic acid moiety of EETs into PFB esters. nih.gov These derivatives are highly amenable to ECAPCI, leading to a significant enhancement in sensitivity. nih.gov A validated high-sensitivity chiral LC/ECAPCI-MS method has been developed for the trace analysis of endogenous EETs as their PFB ester derivatives, utilizing ¹³C-labeled EETs as internal standards to overcome chromatographic shifts observed with deuterated standards. nih.gov This highlights the importance of selecting the appropriate internal standard for specific analytical platforms.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Epoxyeicosatrienoic Acid Analysis
GC-MS is a classic and powerful technique for the quantification of volatile and thermally stable compounds. researchgate.net For the analysis of non-volatile compounds like EETs, chemical derivatization is a prerequisite to increase their volatility and thermal stability. sigmaaldrich.com The use of deuterated internal standards, such as this compound, is a common practice in quantitative GC-MS to correct for variability in derivatization efficiency, injection volume, and instrument response. nih.gov
A common derivatization strategy for EETs in GC-MS involves the conversion of the carboxylic acid to a pentafluorobenzyl (PFB) ester. nih.gov This derivatization not only increases the volatility of the analyte but also introduces a highly electrophilic group, making the molecule suitable for sensitive detection by negative ion chemical ionization. researchgate.netnih.gov
Negative Ion Chemical Ionization (NICI) is a soft ionization technique that offers high sensitivity and selectivity for electrophilic molecules. gcms.cz When coupled with GC-MS, NICI is particularly effective for the analysis of analytes that have been derivatized with electron-capturing moieties, such as PFB esters. nih.govnih.gov The derivatization of EETs to their PFB esters makes them ideal candidates for NICI-GC-MS analysis. nih.gov This method provides significantly higher sensitivity compared to electron ionization (EI) or positive chemical ionization. scioninstruments.com In this approach, this compound would be derivatized alongside the endogenous 5(6)-EET, and the resulting PFB esters would be analyzed by NICI-GC-MS. The high sensitivity of this technique allows for the quantification of EETs at very low concentrations in biological samples. nih.gov
Integration with High-Resolution Mass Spectrometry (HRMS) in Comprehensive Oxylipin Profiling
The integration of this compound with high-resolution mass spectrometry (HRMS) has significantly advanced the field of oxylipin profiling, enabling more confident and comprehensive analysis of these complex lipid mediators. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide high mass accuracy and resolution, which are critical for the confident identification and quantification of eicosanoids in intricate biological matrices chemrxiv.orgchemrxiv.orgnih.gov.
In comprehensive oxylipin profiling, where dozens to hundreds of analytes are measured simultaneously, the high resolving power of HRMS helps to distinguish between isobaric and isomeric compounds that would be challenging to separate using lower resolution mass spectrometers chemrxiv.orgnih.gov. The use of this compound as an internal standard in HRMS-based methods allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of 5(6)-EET and other related eicosanoids. The accurate mass measurement capabilities of HRMS, often within a few parts per million (ppm), provide an additional layer of confidence in analyte identification, complementing the retention time matching and fragmentation patterns.
The combination of liquid chromatography (LC) with HRMS, often referred to as LC-HRMS, is a powerful platform for untargeted and targeted oxylipinomics chemrxiv.orgnih.gov. In these analyses, this compound is spiked into the sample at a known concentration at the beginning of the sample preparation workflow. By comparing the signal intensity of the endogenous analyte to that of the deuterated internal standard, researchers can achieve reliable absolute or relative quantification, even for low-abundance species. This approach is essential for obtaining high-quality, reproducible data in studies investigating the role of eicosanoids in health and disease.
Stable Isotope Dilution (SID) Methodology in Eicosanoid Research
Stable isotope dilution (SID) coupled with mass spectrometry is the gold standard for the quantitative analysis of small molecules, including eicosanoids, from complex biological samples nih.gov. This methodology relies on the use of a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C).
Principles of Isotope Dilution Mass Spectrometry for Absolute Eicosanoid Quantification
The fundamental principle of isotope dilution mass spectrometry (ID-MS) is the addition of a known amount of a stable isotope-labeled internal standard to a sample containing an unknown quantity of the corresponding unlabeled analyte nih.gov. The internal standard, in this case this compound, serves as an ideal surrogate for the endogenous analyte, 5(6)-EET, throughout the analytical process, including extraction, purification, and ionization in the mass spectrometer.
Because the stable isotope-labeled standard and the endogenous analyte have nearly identical physicochemical properties, they behave similarly during sample preparation and chromatographic separation. Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. In the mass spectrometer, the analyte and the internal standard are detected as distinct ions with different mass-to-charge ratios (m/z). By measuring the ratio of the signal intensities of the analyte and the internal standard, the concentration of the endogenous analyte can be accurately determined, as this ratio remains constant despite variations in sample recovery or instrument response. This allows for precise and accurate absolute quantification of eicosanoids, which is often challenging to achieve with other methods due to the complexity of biological matrices and the low concentrations of these analytes.
Calibration Curve Generation and Assessment of Quantitative Accuracy and Precision
For the absolute quantification of eicosanoids using SID-MS, a calibration curve is essential. This is constructed by analyzing a series of standard solutions containing a fixed amount of the internal standard, this compound, and varying known concentrations of the unlabeled analyte, 5(6)-EET. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.
A linear regression analysis is typically applied to the calibration curve, and the resulting equation is used to calculate the concentration of the analyte in unknown samples based on their measured peak area ratios. The linearity of the calibration curve over a specific concentration range is a critical parameter for method validation and is typically assessed by the coefficient of determination (R²), which should be close to 1.0.
The accuracy and precision of the method are evaluated using quality control (QC) samples prepared at different concentration levels within the calibration range. Accuracy is determined by comparing the measured concentration to the known concentration and is expressed as a percentage of recovery. Precision is a measure of the variability of repeated measurements and is typically reported as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, acceptance criteria for accuracy and precision are generally within ±15-20%.
Below is an example of a representative calibration curve for the quantification of 5,6-EET using this compound as an internal standard.
| 5,6-EET Concentration (nmol/L) | Peak Area Ratio (Analyte/Internal Standard) |
|---|---|
| 5 | 0.12 |
| 20 | 0.48 |
| 50 | 1.15 |
| 200 | 4.52 |
| 500 | 11.30 |
| 1000 | 22.50 |
| 2000 | 45.10 |
Linearity (R²): >0.99
Mitigation of Matrix Effects and Ion Suppression in Complex Biological Samples
Biological samples such as plasma, serum, and tissue homogenates are complex mixtures containing numerous endogenous compounds that can interfere with the analysis of target analytes. One of the major challenges in LC-MS-based bioanalysis is the "matrix effect," which refers to the alteration of the ionization efficiency of the analyte due to the presence of co-eluting matrix components. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects nih.gov. Since the internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable quantitative results. This is a significant advantage over using other types of internal standards that may have different chromatographic retention times or ionization efficiencies.
Application of Dual Deuterated Isomers for Extended Linear Calibration Ranges
While the use of a single deuterated internal standard is a robust method, the application of dual deuterated isomers represents a more advanced strategy to extend the linear dynamic range of a calibration curve. In this approach, two different stable isotope-labeled internal standards with different levels of deuterium incorporation are used.
For instance, in the analysis of a particular eicosanoid, one might use both a d4- and a d8-labeled analog. The d4-labeled standard would be used for quantifying lower concentrations of the analyte, while the d8-labeled standard would be used for higher concentrations. This approach can help to overcome issues with detector saturation at high analyte concentrations and improve the accuracy of quantification across a wider range of concentrations. While this technique has been applied in other areas of mass spectrometry, its specific application using dual deuterated isomers of EETs, including this compound, is not yet widely reported in the available scientific literature. However, the principle remains a viable strategy for extending the dynamic range of eicosanoid quantification assays.
Sample Preparation and Derivatization Strategies for this compound-aided Analysis
Proper sample preparation is a critical step in the analytical workflow for eicosanoid quantification to remove interfering substances and concentrate the analytes of interest. For the analysis of eicosanoids from biological matrices, solid-phase extraction (SPE) is a commonly employed and effective technique southasiacommons.netarborassays.comharvard.edulipidmaps.orgnih.govlipidmaps.org.
A typical SPE protocol for eicosanoids involves the following steps:
Sample Acidification: The biological sample (e.g., plasma, urine) is often acidified to a pH of around 3.5 to ensure that the acidic eicosanoids are in their protonated form, which enhances their retention on the solid phase arborassays.com.
Column Conditioning: A C18 or other suitable reverse-phase SPE cartridge is conditioned with an organic solvent like methanol, followed by water or an aqueous buffer to prepare the stationary phase for sample loading arborassays.comharvard.edu.
Sample Loading: The acidified sample is loaded onto the conditioned SPE cartridge. The eicosanoids and other hydrophobic molecules are retained on the stationary phase, while more polar and water-soluble components pass through.
Washing: The cartridge is washed with a weak organic solvent solution (e.g., 10-15% methanol in water) to remove any remaining polar interferences without eluting the analytes of interest arborassays.comharvard.edu.
Elution: The eicosanoids, including 5(6)-EET and the internal standard this compound, are then eluted from the cartridge with a stronger organic solvent, such as methanol or ethyl acetate arborassays.comharvard.edu.
Drying and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC-MS system.
Derivatization, the chemical modification of an analyte to improve its analytical properties, can also be employed in eicosanoid analysis. For EETs, which can be unstable and prone to degradation, derivatization can enhance their stability and improve their chromatographic behavior and ionization efficiency in the mass spectrometer. For example, 5,6-EET can be converted to its more stable lactone form for analysis caymanchem.comresearchgate.net. Other derivatization strategies may involve the esterification of the carboxylic acid group to improve chromatographic separation or the introduction of a charged moiety to enhance ionization efficiency.
Lipid Extraction Techniques from Biological Matrices (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)
The accurate quantification of eicosanoids, such as 5(6)-epoxyeicosatrienoic acid (5(6)-EET), from complex biological matrices like plasma, serum, tissues, and cell cultures presents a significant analytical challenge due to their low endogenous concentrations and susceptibility to degradation. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of the analytical workflow to ensure accuracy and precision. caymanchem.comscbt.com This internal standard, which is chemically identical to the analyte but has a different mass due to deuterium enrichment, is added to the sample at the beginning of the extraction process. nih.govlipidmaps.org Its inclusion allows for the correction of analyte loss during sample preparation and variations in instrument response. nih.govlipidmaps.org
Two primary methods for extracting eicosanoids and the spiked internal standard from biological samples are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). lipidmaps.orgcaymanchem.com
Solid Phase Extraction (SPE) is a widely used technique for the isolation of eicosanoids from various biological samples. lipidmaps.orgnih.gov The ability of SPE to remove impurities is generally better than that of LLE, which is particularly advantageous for improving the detection of low-level analytes. lipidmaps.org The general procedure involves conditioning an SPE cartridge, typically with a C18 reversed-phase sorbent, followed by loading the biological sample to which this compound has been added. nih.govlipidmaps.org A washing step with a low-concentration organic solvent (e.g., 10% methanol) removes hydrophilic impurities, after which the eicosanoids, including the analyte and the internal standard, are eluted with a stronger organic solvent like methanol. nih.govlipidmaps.org The eluant is then typically dried and reconstituted in a solvent compatible with the subsequent liquid chromatography-mass spectrometry (LC-MS/MS) analysis. lipidmaps.org
Liquid-Liquid Extraction (LLE) is another common method that partitions solutes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. caymanchem.com While LLE can offer high extraction efficiency, it may also co-extract more endogenous impurities compared to SPE, potentially affecting the separation and quantification of the target analytes. lipidmaps.org A modified LLE technique based on the Bligh and Dyer method involves adding a mixture of methanol and chloroform to the aqueous sample (e.g., urine) containing the internal standards. nih.gov After vigorous mixing and phase separation, the organic layer containing the lipids is collected, evaporated, and reconstituted for analysis. nih.gov
The choice between SPE and LLE depends on the specific requirements of the assay, including the sample matrix, the concentration of the analyte, and the desired sample throughput. lipidmaps.org For large numbers of samples, SPE is often more suitable. lipidmaps.org Regardless of the method, the addition of the deuterated internal standard this compound at the outset is crucial for correcting run-to-run variations in extraction efficiency and ensuring accurate quantification. nih.govlipidmaps.org
Table 1: Comparison of Lipid Extraction Techniques for Eicosanoid Analysis
| Feature | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Principle | Partitioning between a solid sorbent and a liquid mobile phase. | Partitioning between two immiscible liquid phases. |
| Selectivity | High; effective at removing interfering impurities. lipidmaps.org | Lower; may co-extract more matrix components. lipidmaps.org |
| Efficiency | Generally high, but analyte loss can occur. | Can achieve very high recovery of analytes. lipidmaps.org |
| Solvent Usage | Generally lower compared to LLE. southasiacommons.net | Can be solvent-intensive. |
| Throughput | Amenable to high-throughput formats (e.g., 96-well plates). nih.gov | Can be more time-consuming and less suitable for large batches. lipidmaps.org |
| Common Sorbent | Reversed-phase (e.g., C18, Strata-X). nih.govlipidmaps.org | N/A |
| Common Solvents | Methanol, Acetonitrile, Water, Formic Acid. lipidmaps.orgnih.gov | Chloroform, Methanol, Dichloromethane. nih.govmdpi.com |
| Role of this compound | Added before extraction to correct for recovery and matrix effects. nih.gov | Added before extraction to correct for recovery and matrix effects. nih.gov |
Chemical Derivatization for Improved Mass Spectrometric Sensitivity and Chromatographic Separation
While LC-MS/MS is the standard method for eicosanoid quantification, direct analysis can be hampered by factors such as poor ionization efficiency and the inherent instability of certain analytes. nih.govub.edu Epoxyeicosatrienoic acids (EETs), particularly the chemically labile 5,6-EET, pose a challenge for quantification. nih.govnih.gov Chemical derivatization is a strategy employed to overcome these limitations by modifying the target analyte to enhance its analytical properties. nih.govnih.gov
Eicosanoids, which possess a carboxylic acid group, typically ionize best in negative electrospray ionization (ESI) mode. However, converting the carboxylic acid to a fixed-charge cationic derivative can significantly improve detection sensitivity by 10- to 20-fold when analyzed in positive ESI mode. nih.gov This "charge-reversal" derivatization not only enhances the signal but can also improve the stability of the molecule. nih.gov For instance, the labile 5,6-EET, which can degrade to its corresponding diol (5,6-dihydroxyeicosatrienoic acid) or form a δ-lactone, is preserved by this functionalization. nih.govnih.gov
A common derivatization reagent is N-(4-aminomethylphenyl)pyridinium (AMPP), which couples to the eicosanoid's carboxylic acid via an amide linkage. nih.gov This process is typically performed after lipid extraction and results in a stable, positively charged derivative that is highly responsive in positive mode ESI-MS/MS. nih.govnih.gov Crucially, the internal standard, this compound, undergoes the same chemical derivatization as the endogenous analyte. nih.gov This ensures that any variation in the derivatization reaction efficiency is accounted for, maintaining the accuracy of the quantification, which is based on the ratio of the analyte's peak area to that of the internal standard. lipidmaps.org
The benefits of derivatization extend beyond increased sensitivity. The modification of the analyte's chemical structure can also improve chromatographic separation, which is essential for resolving structurally similar isomers of eicosanoids that may have identical mass-to-charge ratios. nih.gov By altering the polarity and structure of the analytes, derivatization can lead to better peak shapes and resolution on reversed-phase LC columns. nih.gov
Table 2: Research Findings on Derivatization for Eicosanoid Quantification
| Study Focus | Derivatization Reagent | Key Findings | Impact on this compound Analysis |
|---|---|---|---|
| Improved Sensitivity | N-(4-aminomethylphenyl)pyridinium (AMPP) | Conversion of carboxylic acid to a cationic AMPP amide improved detection sensitivity by 10- to 20-fold compared to negative mode analysis. nih.gov | The internal standard undergoes the same derivatization, allowing for accurate quantification of the enhanced signal. nih.gov |
| Analyte Stability | Pyridinium analog (e.g., AMPP) | Derivatization preserves the structure of labile eicosanoids like 5,6-EET, preventing its degradation to 5,6-DHET or the corresponding lactone during analysis. nih.govnih.gov | Ensures that the ratio between the analyte and the deuterated standard remains constant throughout the analytical process. |
| Chromatography | General derivatization of acid moiety | Improved chromatographic resolution of regio- and cis-/trans- isomers of EETs on a C18 column. nih.gov | The derivatized internal standard co-elutes or has a predictable retention time relative to the analyte, aiding in peak identification and integration. |
| Detection Mode | Charge-reversal tags | Allows for highly sensitive detection in positive ion mode ESI-MS/MS, which can be more robust and less prone to certain matrix interferences than negative mode. nih.govnih.gov | Mass transitions for the derivatized internal standard (e.g., 498 > 183.1 for AMPP-derivatized 5,6-EET-d11) are monitored in positive mode. nih.gov |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| (±)5(6)-epoxyeicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid | This compound |
| 5(6)-epoxyeicosatrienoic acid | 5(6)-EET |
| 5,6-dihydroxyeicosatrienoic acid | 5,6-DHET |
| N-(4-aminomethylphenyl)pyridinium | AMPP |
| Methanol | MeOH |
| Chloroform |
Application of ± 5 6 Eet D11 in Research Paradigms
Quantitative Profiling of Endogenous Epoxyeicosatrienoic Acids (EETs) and Dihydroxyeicosatrienoic Acids (DHETs)
The accurate measurement of endogenous lipid mediators like Epoxyeicosatrienoic Acids (EETs) and their corresponding diol metabolites, Dihydroxyeicosatrienoic Acids (DHETs), is fundamental to understanding their physiological and pathological roles. (±)5(6)-EET-d11 serves as a critical internal standard in analytical methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to achieve this quantification. caymanchem.com By adding a known quantity of this compound to a biological sample before processing, researchers can correct for the loss of analyte during sample extraction and purification, as well as for variations in instrument response. lipidmaps.org This stable isotope dilution method allows for the highly accurate and precise determination of endogenous 5(6)-EET and, by extension, its metabolite 5,6-DHET, in tissues and fluids.
Arachidonic acid is metabolized by Cytochrome P450 (CYP) epoxygenases into four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govmatilda.science These isomers are structurally very similar, differing only in the position of the epoxide group, which makes their individual analysis challenging. Furthermore, each regioisomer exists as a pair of stereoisomers (enantiomers).
Distinguishing and quantifying these specific isomers is crucial as they can have different biological activities and metabolic fates. Analytical techniques like LC-MS/MS are capable of separating these isomers chromatographically. In this context, this compound is used specifically for the reliable quantification of the 5(6)-EET regioisomer. While other deuterated standards like (±)8(9)-EET-d11, (±)11(12)-EET-d11, and (±)14(15)-EET-d11 are used for the other respective regioisomers, the use of this compound ensures that measurements of 5(6)-EET are not confounded by the presence of the other, more abundant isomers. caymanchem.combiomarker.hucaymanchem.com
Modern lipidomic research aims to measure a broad spectrum of lipid molecules simultaneously to gain a comprehensive understanding of metabolic pathways. nih.gov this compound is frequently incorporated into a cocktail of numerous deuterated internal standards for the simultaneous profiling of dozens of eicosanoids and other oxylipins. nih.govnih.gov These large-scale analytical panels, often run on UPLC-MS/MS systems, can quantify metabolites from the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways in a single analysis. nih.govmdpi.com The inclusion of this compound alongside standards for prostaglandins, leukotrienes, and other HETEs allows for a robust and high-throughput method to assess shifts in eicosanoid profiles in response to stimuli or in disease states. lipidmaps.orgnih.gov
| Parameter | Description |
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Ionization Mode | Negative Ion Mode |
| Internal Standard | This compound |
| Analyte | 5(6)-EET |
| Precursor Ion (Q1) m/z for 5(6)-EET-d11 | 330.3 |
| Product Ion (Q3) m/z for 5(6)-EET-d11 | 202.1 |
| Precursor Ion (Q1) m/z for 5(6)-EET | 319.2 |
| Product Ion (Q3) m/z for 5(6)-EET | 191.1 |
| This interactive table summarizes typical mass spectrometry parameters used for the quantification of 5(6)-EET using this compound as an internal standard. The distinct mass-to-charge ratios (m/z) of the precursor and product ions allow for specific and simultaneous detection of both the analyte and the standard. |
Investigation of Metabolic Pathways and Enzyme Activities
Beyond simple quantification, this compound is a vital tool for investigating the dynamics of metabolic pathways and the activity of the enzymes that govern them. By enabling the accurate measurement of substrates and products, it allows researchers to probe the function of key enzymes in eicosanoid metabolism.
EETs are synthesized from arachidonic acid by CYP epoxygenases. nih.gov The activity of these enzymes can be determined in vitro by incubating them with the arachidonic acid substrate and then measuring the rate of EET formation. Using this compound as an internal standard, the specific production of 5(6)-EET can be precisely quantified, providing a direct measure of the enzymatic activity responsible for its formation. caymanchem.com Different CYP isoforms, such as those in the CYP2C and CYP2J families, exhibit varying selectivity for producing the four EET regioisomers. caymanchem.combiomol.com For instance, CYP2B1, CYP2B2, and CYP2C11 are known to form 5(6)-EET. caymanchem.combiomol.com By using a panel of isomer-specific deuterated standards, including this compound, researchers can determine the complete product profile, which helps to characterize the specific CYP isoforms active in a given tissue or cell type.
| EET Regioisomer | Key Producing CYP Isoforms (Examples) |
| 5(6)-EET | CYP2B1, CYP2B2, CYP2C11, CYP2C23, CYP2C24 caymanchem.com |
| 8(9)-EET | Various CYP isoforms |
| 11(12)-EET | CYP2B2, CYP2C8, CYP2C10, CYP2C23, CYP2C24 caymanchem.com |
| 14(15)-EET | CYP2B2, CYP2C23, CYP2C24 caymanchem.com |
| This interactive table shows examples of Cytochrome P450 (CYP) isoforms involved in the production of different EET regioisomers from arachidonic acid. |
The primary route for the metabolic inactivation of EETs is their hydrolysis into the corresponding DHETs, a reaction catalyzed by the soluble epoxide hydrolase (sEH) enzyme. nih.govreactome.orgnih.gov The activity of sEH is a critical determinant of the biological effects of EETs. uni.lu this compound is used in assays to measure sEH activity by quantifying the rate of conversion of 5(6)-EET to 5,6-DHET. nih.gov It is important to note that 5,6-EET is generally considered a poor substrate for sEH compared to the other regioisomers, particularly 14,15-EET. nih.govnih.gov Nonetheless, assessing its conversion is part of a comprehensive analysis of sEH function. Assays can measure either the disappearance of the 5(6)-EET substrate or the appearance of the 5,6-DHET product over time.
In vitro systems, such as cultured cells, tissue homogenates, or isolated enzymes, provide controlled environments to study the metabolic fate of specific compounds. nih.gov When studying the metabolism of 5(6)-EET, this compound is essential for accurately quantifying the changes in the concentration of the parent compound and its metabolites. The conversion of 5(6)-EET to 5,6-DHET by sEH is a principal focus of such studies. nih.gov For example, researchers can incubate human coronary arteries with 11,12-EET or 14,15-EET and use LC-MS to quantify the production of their corresponding DHETs, demonstrating the activity of endogenous sEH. nih.gov Similar principles apply to studies with 5(6)-EET, where this compound would enable precise tracking of the substrate and its diol product, elucidating the rate and extent of its metabolic conversion.
Metabolic Flux Analysis Utilizing Isotopic Tracers
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing a dynamic picture of cellular activity. The use of stable isotope tracers is central to this approach. When introduced into cells or organisms, these labeled compounds participate in the same biochemical reactions as their endogenous counterparts. By tracking the incorporation of the isotope into various downstream metabolites using mass spectrometry, researchers can elucidate pathway activities and metabolic flows. This compound is designed for such applications, enabling detailed investigation into the complex metabolic network of arachidonic acid.
This compound serves as an invaluable tracer for mapping the metabolic fate of 5(6)-EET, a key signaling molecule derived from the cytochrome P450 (CYP450) epoxygenase pathway of arachidonic acid. nih.govnih.govmdpi.com Once introduced into a biological system, the metabolic journey of this compound can be meticulously followed. Key metabolic routes for EETs include hydration to their corresponding diols (dihydroxyeicosatrienoic acids, or DHETs) by soluble epoxide hydrolase (sEH), or esterification into the phospholipid membranes of cells, which acts as a reservoir for these lipid mediators. mdpi.com
By quantifying the appearance of d11-labeled metabolites in various cellular compartments or biological fluids, researchers can determine the flux through these specific enzymatic pathways. This approach provides critical insights into how eicosanoid metabolism is regulated in physiological and pathological states and how it is affected by pharmacological interventions. For instance, such tracer studies can quantify the rate of EET degradation versus its incorporation into cellular lipids, revealing the predominant pathways that regulate the bioavailability of this signaling molecule.
Table 1: Illustrative Applications of Isotopic Tracers in Eicosanoid Metabolism Research
| Research Question | Tracer Compound | Biological System | Key Findings |
| Metabolic Fate of EETs | d11-EET Isomer | In vivo (rats) | Rapid incorporation and esterification into plasma and tissue phospholipids (B1166683) and neutral lipids. |
| Eicosanoid Production | Deuterated Arachidonic Acid | Macrophages (ex vivo) | Tracing the flux from the precursor (AA) to various eicosanoid products (prostaglandins, thromboxanes). |
| Pathway Dynamics | This compound | Cultured Cells | Determination of the rate of conversion of 5(6)-EET to 5,6-DHET versus its esterification into membranes. |
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is substituted with one of its isotopes. nih.gov This effect is particularly pronounced when a hydrogen atom (¹H) is replaced with deuterium (B1214612) (²H or D), as the C-D bond is stronger and requires more energy to break than a C-H bond. In pharmacology and drug metabolism, the KIE is a key consideration for assessing the metabolic stability of deuterated compounds. nih.govimmunomart.org
Many drug metabolism reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step. researchgate.netnih.gov By replacing a hydrogen atom at a site of metabolism with deuterium, the rate of that metabolic reaction can be significantly slowed. This deuterium KIE can be intentionally used to improve the pharmacokinetic profiles of drugs by reducing their rate of metabolic clearance. nih.govimmunomart.org For a compound like this compound, understanding the KIE is essential. If the deuteration occurs at a position susceptible to enzymatic attack (e.g., by sEH or other oxidative enzymes), its metabolic breakdown could be slower than that of the native 5(6)-EET. This difference in metabolic rate must be considered when it is used as a tracer or standard, but it also provides a powerful tool to probe enzyme mechanisms and investigate the metabolic stability of deuterated analogues as potential therapeutic agents. nih.govescholarship.org
Table 2: Representative Kinetic Isotope Effect (KIE) in Enzyme-Catalyzed Reactions
| Enzyme System | Substrate | Deuterated Isotopologue | Observed KIE (kH/kD) | Implication |
| Cytochrome P450 | Drug Candidate | Site-specifically Deuterated Drug | 2 - 8 | C-H bond cleavage is likely a rate-limiting step in the metabolism of the drug. |
| Lipoxygenase (LOX) | Arachidonic Acid | 13-d₂-Arachidonic Acid | ~4 | Deuteration at C13 slows the rate of hydrogen abstraction by the enzyme. escholarship.org |
| Lipoxygenase (LOX) | Arachidonic Acid | 10,13-d₄-Arachidonic Acid | ~10 | Deuteration at multiple sites can have an additive or synergistic effect on slowing metabolism. escholarship.org |
Method Development and Validation for Novel Biomarker Discovery Research
In the quest for novel biomarkers for disease diagnosis, prognosis, and therapeutic monitoring, the precise and accurate quantification of endogenous signaling molecules is paramount. This compound is predominantly used in this context as an internal standard for analytical methods based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility is foundational to the development of robust and reliable assays for measuring native 5(6)-EET in complex biological matrices like plasma, urine, and tissue homogenates.
The validation of an analytical method ensures that it is fit for its intended purpose. Key validation parameters include precision (the closeness of repeated measurements), accuracy (the closeness of a measured value to the true value), the limit of detection (LOD, the lowest amount of analyte that can be detected), and the limit of quantitation (LOQ, the lowest amount of analyte that can be quantified with acceptable precision and accuracy). nih.govresearchgate.net
The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving high accuracy and precision in MS-based assays. A known quantity of this compound is added to each sample at the very beginning of the analytical workflow. Because it is chemically identical to the endogenous 5(6)-EET, it behaves identically during sample extraction, purification, and derivatization, and it experiences the same effects of ion suppression or enhancement during MS analysis. nih.gov By calculating the ratio of the endogenous analyte signal to the internal standard signal, any variations introduced during sample handling are effectively normalized. This normalization is critical for achieving the low coefficients of variation (precision) and high recovery rates (accuracy) required for a validated bioanalytical method.
Table 3: Typical Validation Parameters for an LC-MS/MS Assay Using a Deuterated Internal Standard
| Parameter | Quality Control Level | Acceptance Criteria | Typical Performance |
| Precision (%CV) | Low, Medium, High | Within ± 15% (± 20% at LOQ) | < 10% |
| Accuracy (% Bias) | Low, Medium, High | Within ± 15% (± 20% at LOQ) | < 12% |
| Limit of Detection (LOD) | N/A | Signal-to-Noise Ratio > 3 | ~0.01 ng/mL |
| Limit of Quantitation (LOQ) | N/A | Signal-to-Noise Ratio > 10 | ~0.03 ng/mL researchgate.net |
Biomarker discovery and validation often require the analysis of hundreds or thousands of samples. To meet this demand, the development of high-throughput and semi-automated assays is essential. Modern LC-MS/MS platforms, combined with automated liquid handling systems and 96-well plate formats, enable the simultaneous processing and analysis of large batches of samples. nih.gov
The reliability imparted by using stable isotope-labeled internal standards like this compound is a key enabler of this high-throughput approach. Because the internal standard corrects for variability in each individual sample, the method becomes robust enough to handle the minor inconsistencies inherent in automated processing. This allows for the development of multiplexed assays that can quantify not just 5(6)-EET, but an entire panel of eicosanoids in a single analytical run, maximizing data output from small sample volumes and significantly increasing the efficiency of biomarker research. nih.gov
A significant challenge in the quantification of 5(6)-EET is its inherent instability. In aqueous environments, the proximity of the carboxylic acid group to the 5,6-epoxide facilitates a rapid intramolecular reaction (lactonization) to form 5,6-delta-lactone, and it can also be hydrolyzed to 5,6-DHET. nih.govmdpi.comnih.govcaymanchem.com This degradation can occur within minutes at room temperature, leading to a significant underestimation of the true endogenous concentration if samples are not handled properly. nih.govnih.gov
Therefore, a critical part of method development is the rigorous assessment of analyte stability under all relevant conditions. This includes bench-top stability (time samples spend at room temperature after thawing), freeze-thaw stability (the effect of repeated freezing and thawing cycles), and long-term storage stability (typically at -80°C). mdpi.com this compound is crucial for these experiments. By spiking the deuterated standard into matrix aliquots and exposing them to various conditions, the loss of the native analyte can be accurately measured relative to a freshly prepared sample. The results of these studies are used to establish strict, validated protocols for sample collection, processing, and storage to ensure the integrity of the analytical results.
Table 4: Representative Stability Data for 5,6-EET in Human Plasma
| Condition | Duration | Analyte Remaining (%) | Conclusion |
| Bench-Top (Room Temp) | 2 hours | > 40% nih.gov | Samples must be processed immediately or kept on ice. |
| Freeze-Thaw Cycles | 3 cycles | > 85% | Limited freeze-thaw cycles are acceptable. |
| Long-Term Storage (-80°C) | 6 months | > 90% | Stable for extended periods when properly frozen. |
Integration of ± 5 6 Eet D11 into Comprehensive Lipidomics Research
Role in Targeted Lipidomic Profiling Panels for Oxylipin Analysis
(±)5(6)-EET-d11 is indispensable in targeted lipidomic analysis, where its primary function is to act as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, (±)5(6)-EET. caymanchem.comscbt.com Oxylipins, including epoxyeicosatrienoic acids (EETs), are a diverse class of bioactive lipids derived from the oxidation of polyunsaturated fatty acids. nih.gov They are typically present in biological samples at very low concentrations, making their accurate measurement a significant analytical challenge. nih.govnih.gov
Targeted lipidomic profiling using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a standard approach for the simultaneous measurement of dozens of oxylipins. nih.govnih.gov In this context, stable isotope-labeled internal standards are fundamental to achieving reliable quantification. lipidmaps.org They are added to samples at the beginning of the extraction process to account for analyte loss during sample preparation and for variations in instrument response (ion suppression or enhancement). nih.govlipidmaps.org
The chemical properties of this compound are nearly identical to the native compound, ensuring that it behaves similarly during extraction, chromatography, and ionization. lipidmaps.org However, its increased mass due to the 11 deuterium (B1214612) atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer. caymanchem.com By comparing the signal intensity of the analyte to that of the known concentration of the spiked internal standard, a precise quantification can be made. nih.gov
Research studies frequently employ a cocktail of deuterated standards to quantify a broad panel of oxylipins. mdpi.commdpi.comrsc.org For instance, in studies analyzing metabolites from the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, this compound is included alongside other standards like 14,15-EET-d11, 20-HETE-d6, and PGE2-d4 to provide comprehensive coverage of the arachidonic acid cascade. mdpi.comrsc.orgnih.gov The instability of certain EETs, such as 5,6-EET, during storage and under acidic conditions further necessitates the use of a dedicated internal standard like this compound to compensate for degradation. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Formal Name | (±)5(6)-epoxy-8Z,11Z,14Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d₁₁ acid |
| Molecular Formula | C₂₀H₂₁D₁₁O₃ |
| Formula Weight | 331.5 |
| Purity | ≥99% deuterated forms (d₁-d₁₁) |
| Application | Internal standard for quantification of 5(6)-EET by GC- or LC-MS |
Data sourced from public chemical databases. caymanchem.com
Table 2: Example of this compound in a Targeted Oxylipin Panel by LC-MS/MS
| Analyte | Internal Standard Used | Precursor Ion (m/z) | Product Ion (m/z) | Pathway |
|---|---|---|---|---|
| 5(6)-EET | This compound | 319.2 | 191.1 | CYP Epoxygenase |
| 8(9)-EET | (±)8(9)-EET-d11 | 319.2 | 155.1 | CYP Epoxygenase |
| 11(12)-EET | (±)11(12)-EET-d11 | 319.2 | 167.1 | CYP Epoxygenase |
| 14(15)-EET | (±)14(15)-EET-d11 | 319.2 | 219.1 | CYP Epoxygenase |
| 20-HETE | 20-HETE-d6 | 319.2 | 245.0 | CYP Hydroxylase |
| PGE₂ | PGE₂-d4 | 351.2 | 271.2 | Cyclooxygenase |
| LTB₄ | LTB₄-d4 | 335.2 | 195.1 | Lipoxygenase |
This table is a representative example compiled from multiple lipidomics studies. nih.govbiorxiv.orgresearchgate.net
Contribution to Systems-Level Metabolic Network Characterization and Flux Distribution Mapping
Beyond its role in static quantification, this compound and similar stable isotope-labeled compounds are valuable for elucidating the dynamics of metabolic networks and mapping the flow of metabolites, a field known as metabolic flux analysis. While its most common application is as a recovery and normalization standard, the principles of isotope tracing can be applied to understand the fate of 5(6)-EET within a biological system.
In systems-level studies, deuterated compounds can be introduced into cells or organisms and their transformation into downstream metabolites can be tracked over time using mass spectrometry. This approach allows researchers to map active metabolic pathways and determine the rate, or flux, of conversion between different compounds.
For example, EETs are known to be metabolized by the enzyme soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs). nih.gov By introducing this compound into a cellular model, researchers can trace the appearance of the labeled product, 5,6-DHET-d11. This allows for the direct characterization of sEH activity on this specific substrate and helps to quantify the flux through this metabolic route. Such studies are crucial for understanding how the balance between the often biologically active EETs and their less active DHETs is maintained and how this balance is perturbed in disease states or by pharmacological inhibitors of sEH. nih.gov
This ability to trace metabolic pathways is essential for building comprehensive models of lipid metabolism. These models can help to identify key regulatory points in the network and predict how the system will respond to various stimuli or interventions. The use of a suite of deuterated oxylipins, including all four EET regioisomers, enables a detailed characterization of the substrate specificity of enzymes like sEH and provides a more complete picture of the flux distribution within the complex arachidonic acid metabolic network.
Table 3: Principle of Using this compound for Metabolic Flux Tracing
| Isotope-Labeled Substrate | Metabolic Enzyme | Labeled Product | Information Gained |
|---|---|---|---|
| This compound | Soluble Epoxide Hydrolase (sEH) | 5,6-DHET-d11 | Quantifies the rate of conversion of 5(6)-EET to 5,6-DHET, providing a measure of sEH pathway flux. |
This table illustrates the conceptual application of isotope tracing in metabolic network analysis.
Future Perspectives in ± 5 6 Eet D11 Application Within Eicosanoid Research
Advancements in Ultra-Sensitive Detection Techniques for Sub-Picogram Level Quantification
The quantification of eicosanoids in biological samples presents a significant analytical challenge due to their low endogenous concentrations and susceptibility to oxidation. nih.gov The development of highly sensitive analytical methods is therefore crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for eicosanoid quantification, offering high sensitivity and specificity. nih.govmetwarebio.comresearchgate.net In this context, stable isotope dilution methodology using deuterated analogs like (±)5(6)-EET-d11 is considered the benchmark for achieving accurate quantification. mdpi.comlipidmaps.org
The core principle involves adding a known quantity of the deuterated internal standard to a sample at the earliest stage of preparation. caymanchem.comcaymanchem.com Because the deuterated standard is chemically and structurally almost identical to the endogenous analyte, it experiences similar degradation and loss during extraction, separation, and ionization. caymanchem.comcaymanchem.comnih.gov By measuring the ratio of the endogenous analyte to the known amount of the internal standard, any experimental variability is effectively normalized, ensuring accurate results. caymanchem.com
Future advancements are focused on pushing the limits of detection to the sub-picogram range.
Improved Instrumentation: The use of ultra-high-performance liquid chromatography (UHPLC) systems coupled with state-of-the-art triple quadrupole mass spectrometers has enabled the development of methods with limits of quantitation (LOQ) in the sub-picogram range for numerous eicosanoids. lcms.cz One study achieved a linear calibration range from 0.5 pg to 1000 pg. lcms.cz
Chemical Derivatization: Novel chemical derivatization strategies are being developed to enhance ionization efficiency and, consequently, detection sensitivity. One such technique involves derivatizing the carboxylic acid group of eicosanoids with N-(4-aminomethylphenyl)pyridinium (AMPP), which converts the analyte into a cation. This charge-reversal derivatization has been shown to improve the sensitivity of detection by 10- to 20-fold, achieving LOQ values between 0.2 and 0.5 pg for several eicosanoids. nih.gov
The role of this compound in these advanced techniques remains pivotal. As sensitivity increases, the isotopic purity of the internal standard becomes paramount to maintain a high dynamic range for the assay. caymanchem.comcaymanchem.com High-purity standards like this compound, which has ≥99% deuterated forms, are essential for the accuracy of these ultra-sensitive methods. caymanchem.com
| Property | Value | Reference |
|---|---|---|
| Formal Name | (±)5(6)-epoxy-8Z,11Z,14Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid | caymanchem.com |
| Molecular Formula | C20H21D11O3 | caymanchem.comscbt.com |
| Formula Weight | 331.5 | caymanchem.comscbt.com |
| Purity | ≥99% deuterated forms (d1-d11) | caymanchem.com |
| Primary Application | Internal standard for quantification of 5(6)-EET by GC- or LC-MS | caymanchem.comscbt.com |
Expansion of Applications to Novel Eicosanoid Isomers and Metabolites, and their Deuterated Analogs
The eicosanoid family is a complex network of signaling molecules with numerous isomers and metabolites, many of which have similar structures and chemical properties, making them difficult to distinguish. nih.gov Comprehensive profiling of these lipids is expected to be crucial for disease research. lcms.cz The application of this compound is expanding beyond the simple one-to-one quantification of its parent compound to become part of a larger toolkit for broad-spectrum lipidomic analysis.
While it is impractical to have a unique, dedicated internal standard for each of the hundreds of known oxygenated fatty acids, a common strategy is to use a cocktail of available deuterated standards to quantify a wide array of analytes. nih.gov In these approaches, an analyte is quantified using the most structurally similar internal standard available. lipidmaps.org For instance, a UPLC-MS/MS method developed to simultaneously quantify 25 different eicosanoids in human serum utilized a solution of 15 deuterated internal standards, which included this compound. nih.gov This demonstrates its value in multiplexed assays that aim to capture a snapshot of the eicosanoid profile.
The ongoing discovery of new lipid mediators continually presents a challenge to develop the necessary analytical tools, including high-quality reference standards. caymanchem.com The synthesis of libraries of deuterated analogs of precursor molecules like arachidonic acid is a significant step forward. ictt.by These libraries not only provide standards for quantification but also serve as tools to study the enzymatic pathways that produce the vast array of eicosanoids. ictt.by As new isomers and metabolites of EETs are identified, the established reliability of this compound makes it a valuable reference point and a potential surrogate standard for quantifying these novel compounds until specific deuterated analogs become available.
Role in Mechanistic Studies of Lipid Mediator Dynamics in Controlled Biological Systems
Understanding the role of eicosanoids in biology requires moving beyond static measurements to studying their dynamics—their synthesis, transport, and degradation. nih.gov Stable isotope labeling is a uniquely powerful technique for tracing these metabolic processes directly in controlled biological systems. nih.govresearchgate.net While tracer studies often use precursors labeled with stable isotopes (like deuterated arachidonic acid) to follow their conversion into various metabolites, the accurate quantification required for these studies relies heavily on the use of deuterated internal standards like this compound. nih.govacs.org
The precision afforded by using this compound as an internal standard is fundamental to building accurate models of lipid mediator dynamics. For example, by precisely quantifying changes in 5(6)-EET levels, researchers can better understand its role in cellular functions such as the mobilization of calcium. caymanchem.commedchemexpress.com
Q & A
Q. How is (±)5(6)-EET-d11 utilized as an internal standard in lipidomic analysis?
this compound is deuterated at 11 positions, which distinguishes it from endogenous 5(6)-EET in mass spectrometry (MS). It is used to quantify endogenous 5(6)-EET levels via GC- or LC-MS by compensating for matrix effects and ion suppression. Researchers should prepare a deuterated stock solution (e.g., 1 mg/mL in ethanol) and spike it into biological samples before extraction. Calibration curves should account for degradation products like 5,6-DiHET and 5(6)-δ-lactone, which form in solution .
Q. What are the key considerations for preparing this compound solutions to ensure analytical reproducibility?
- Solubility : Use ethanol or DMSO for stock solutions, as the compound is poorly water-soluble.
- Stability : Store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
- Clarity : Filter solutions (0.22 µm) before MS analysis to remove particulates that interfere with ionization .
Q. How does the isotopic labeling of this compound enhance sensitivity in MS detection?
The 11 deuterium atoms increase the molecular mass by 11 Da, creating a distinct mass shift from endogenous 5(6)-EET (MW = 320.5 g/mol vs. 309.4 g/mol). This reduces background noise and improves signal-to-noise ratios, particularly in complex matrices like plasma or tissue homogenates .
Advanced Research Questions
Q. How does this compound modulate T-type voltage-gated calcium channels (Cav3), and what are the implications for neuroendocrine studies?
this compound inhibits Cav3.1, Cav3.2, and Cav3.3 subtypes with IC50 values of 0.54 µM, 0.62 µM, and 1.2 µM, respectively. In neuroendocrine cells (e.g., pituitary or pancreatic β-cells), this inhibition reduces nifedipine-resistant vasoconstriction and hormone secretion. Experimental design should include patch-clamp electrophysiology to validate channel specificity and calcium imaging (e.g., Fluo-4 AM) to quantify intracellular Ca<sup>2+</sup> mobilization .
Q. What methodological challenges arise when studying this compound’s dual role as a COX-1/COX-2 substrate and calcium channel inhibitor?
- Enzyme kinetics : Use oxygen consumption assays (e.g., Clark electrode) to measure COX activity at 50 µM substrate concentration.
- Cross-talk : Separate COX-dependent effects (e.g., prostaglandin synthesis) from Cav3 inhibition by using COX-specific inhibitors (e.g., indomethacin) in parallel experiments.
- Data interpretation : Statistical models (ANOVA with post-hoc tests) should account for interaction effects between pathways .
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different tissue models?
Discrepancies often stem from tissue-specific metabolic pathways (e.g., CYP450 isoform expression) or degradation kinetics. To address this:
- Standardize protocols : Pre-treat tissues with epoxide hydrolase inhibitors (e.g., AUDA) to stabilize 5(6)-EET.
- Quantify metabolites : Use LC-MS/MS to track 5,6-DiHET and δ-lactone formation, which vary by tissue type.
- Control for autoxidation : Include argon-blanked solutions to minimize non-enzymatic degradation .
Methodological Tables
Q. Table 1. Key Experimental Parameters for this compound in Calcium Signaling Studies
| Parameter | Cav3.1 | Cav3.2 | Cav3.3 |
|---|---|---|---|
| IC50 (µM) | 0.54 | 0.62 | 1.2 |
| Assay Type | Patch-clamp | Calcium imaging | Voltage-sensitive dyes |
| Tissue Model | Mouse arteries | Pancreatic β-cells | Neuroendocrine tumors |
| Reference |
Q. Table 2. Degradation Products of this compound in Aqueous Solutions
| Product | Formation Pathway | Detection Method | Mitigation Strategy |
|---|---|---|---|
| 5,6-DiHET | Epoxide hydrolase activity | LC-MS/MS (m/z 337 → 291) | Use AUDA (10 µM) inhibitor |
| 5(6)-δ-lactone | Non-enzymatic cyclization | GC-MS (retention time 8.2 min) | Store in anhydrous solvent |
Ethical and Technical Considerations
Q. How should researchers address ethical concerns when using this compound in animal studies?
Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s metabolic stability?
Apply mixed-effects models to account for batch variability in deuterium loss during long-term storage. Use principal component analysis (PCA) to identify outliers in multi-omics datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
